2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde
Overview
Description
2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde is a chemical compound with the molecular formula C8H6N4O and a molecular weight of 174.16 g/mol. It features a triazole ring attached to a nicotinaldehyde moiety, making it a unique heterocyclic compound. The triazole ring is known for its stability and versatility, which makes this compound valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde This compound , can form hydrogen bonds with different targets, leading to various pharmacological effects.
Mode of Action
The exact mode of action of This compound . This interaction can lead to changes in the target’s function, which can result in various biological effects.
Biochemical Pathways
The specific biochemical pathways affected by This compound
Pharmacokinetics
The pharmacokinetics of This compound
Result of Action
The molecular and cellular effects of This compound This compound , have been evaluated for their cytotoxic activities against various human cancer cell lines.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the triazole ring attaches to the nicotinaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various halogenating agents and nucleophiles under controlled conditions.
Major Products
Oxidation: 2-(1H-1,2,4-triazol-1-yl)nicotinic acid.
Reduction: 2-(1H-1,2,4-triazol-1-yl)nicotinyl alcohol.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-(1H-1,2,4-triazol-1-yl)nicotinaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-4-7-2-1-3-10-8(7)12-6-9-5-11-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOPIRBQXYZXLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=NC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501226531 | |
Record name | 2-(1H-1,2,4-Triazol-1-yl)-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501226531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374649-96-3 | |
Record name | 2-(1H-1,2,4-Triazol-1-yl)-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374649-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-1,2,4-Triazol-1-yl)-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501226531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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